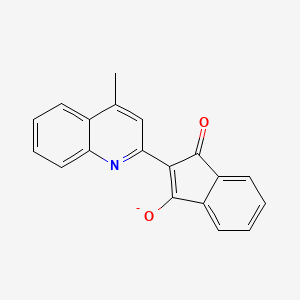![molecular formula C23H18N2O5 B10866005 N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B10866005.png)
N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide is a complex organic compound that features a unique structure with multiple furan rings and a cyano group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide typically involves a multi-step process. The initial step often includes the formation of the furan rings, followed by the introduction of the cyano group. The final step involves the coupling of the furan rings with the 2-(2,6-dimethylphenoxy)acetamide moiety. Common reagents used in these reactions include furan derivatives, cyanide sources, and phenoxy acetamide derivatives. Reaction conditions often involve the use of catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and the use of solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include furanone derivatives, amine derivatives, and various substituted phenoxyacetamides .
Wissenschaftliche Forschungsanwendungen
N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other furan derivatives and cyano-substituted molecules, such as:
- N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide .
- Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives .
Uniqueness
N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide is unique due to its multiple furan rings and the presence of both cyano and phenoxyacetamide groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C23H18N2O5 |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C23H18N2O5/c1-14-6-3-7-15(2)21(14)29-13-19(26)25-23-16(12-24)20(17-8-4-10-27-17)22(30-23)18-9-5-11-28-18/h3-11H,13H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
OCVMZHGQDGEVMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C(=C(O2)C3=CC=CO3)C4=CC=CO4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,4S)-4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl acetate](/img/structure/B10865923.png)
![1-(2,4-Dimethylphenyl)-3-{[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B10865937.png)

![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-nitrobenzamide](/img/structure/B10865952.png)
![10-benzyl-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole](/img/structure/B10865959.png)

![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B10865964.png)
![3-amino-N'-[(E)-(4-methoxyphenyl)methylidene]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B10865966.png)

![N-(3,5-dichlorophenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10865983.png)
![2-{[4-(4-acetylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one](/img/structure/B10865997.png)
![[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B10866007.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-fluorophenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10866015.png)
![(4Z)-5-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10866021.png)
